Lipophilicity Difference: cLogP vs. Des-CF₃ Analog
The calculated octanol–water partition coefficient (cLogP) of 2-(3-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran is 5.77, which is 1.02 log units higher than that of its des‑trifluoromethyl analog 2-(3-chlorophenyl)benzofuran (cLogP = 4.75, CAS 65246-45-9) and 2.32 log units higher than the core‑only scaffold 3-(trifluoromethyl)benzofuran (cLogP = 3.45, CAS 65715-21-1) . Both target and comparator data were sourced from the same cheminformatics prediction engine (Chemsrc), ensuring methodological consistency .
| Evidence Dimension | Calculated octanol–water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 5.77 |
| Comparator Or Baseline | 2-(3-Chlorophenyl)benzofuran (cLogP = 4.75); 3-(Trifluoromethyl)benzofuran (cLogP = 3.45) |
| Quantified Difference | ΔcLogP = +1.02 vs. des-CF₃ analog; ΔcLogP = +2.32 vs. core scaffold |
| Conditions | Computational prediction (Chemsrc platform), consistent algorithm applied across all structures |
Why This Matters
The >1 log unit higher lipophilicity directly impacts membrane permeability and non‑specific protein binding, making the target compound a superior choice for cell‑based assays requiring passive diffusion or for designing blood‑brain‑barrier penetrant candidates.
